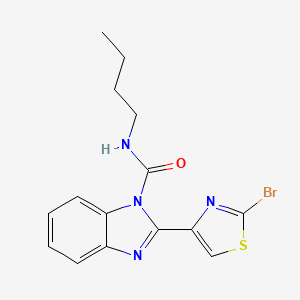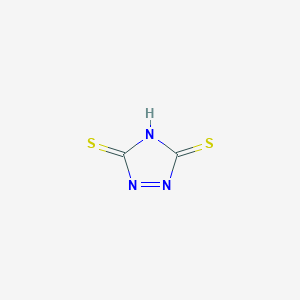
3H-1,2,4-Triazole-3,5(4H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazole-3,5(4H)-dithione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dithione typically involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazole-dithione compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3H-1,2,4-Triazole-3,5(4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Dithiols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazole-3,5(4H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dithione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways: It can modulate biochemical pathways related to oxidative stress, microbial growth, and cellular signaling.
Comparación Con Compuestos Similares
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in oxidation reactions and as a dienophile in cycloaddition reactions.
4-Methyl-4H-1,2,4-triazole-3-thiol: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Propiedades
Número CAS |
68902-89-6 |
|---|---|
Fórmula molecular |
C2HN3S2 |
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C2HN3S2/c6-1-3-2(7)5-4-1/h(H,3,6,7) |
Clave InChI |
TVGIZXIGLOVXDU-UHFFFAOYSA-N |
SMILES canónico |
C1(=S)NC(=S)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



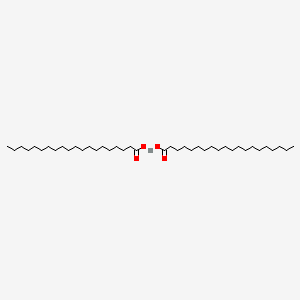


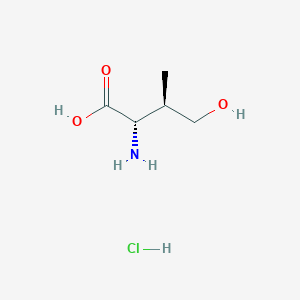
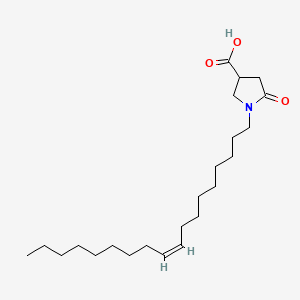
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)



